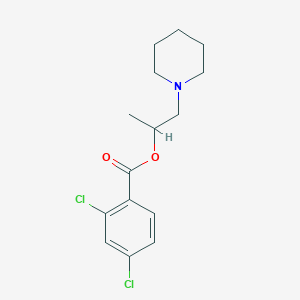
1-Benzyl-4-(ethoxycarbonyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(ethoxycarbonyl)pyridinium, also known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEP is a quaternary ammonium salt, which means it has a positively charged nitrogen atom and four organic groups attached to it. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been investigated for its antitumor and antiviral activities. Studies have shown that 1-Benzyl-4-(ethoxycarbonyl)pyridinium can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
In biochemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a tool to study the function of ion channels, which are proteins that allow ions to pass through cell membranes. 1-Benzyl-4-(ethoxycarbonyl)pyridinium can bind to ion channels and modify their activity, allowing researchers to study their function in greater detail. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been used as a fluorescent probe to study the structure and function of proteins.
In materials science, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. The positively charged nitrogen atom in 1-Benzyl-4-(ethoxycarbonyl)pyridinium can react with negatively charged functional groups, allowing for the formation of complex structures with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium is not fully understood, but it is believed to involve the modification of ion channel activity and the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to bind to voltage-gated potassium channels and modify their activity, leading to the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of HIV by binding to the viral envelope protein and preventing its interaction with host cells.
Biochemical and Physiological Effects:
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HIV replication, and the modification of ion channel activity. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have cytotoxic effects on normal cells, which may limit its potential applications in medicine.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4-(ethoxycarbonyl)pyridinium has several advantages for laboratory experiments, including its solubility in water and organic solvents, its ability to modify ion channel activity, and its fluorescence properties. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium also has limitations, including its cytotoxic effects on normal cells and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-4-(ethoxycarbonyl)pyridinium, including the development of new antitumor and antiviral agents, the study of its interactions with ion channels and other proteins, and the synthesis of new functionalized polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium and its potential applications in various fields.
Synthesemethoden
1-Benzyl-4-(ethoxycarbonyl)pyridinium can be synthesized through several methods, including the reaction of 4-pyridinecarboxylic acid with benzyl bromide and triethylamine, or through the reaction of 4-(ethoxycarbonyl)pyridine with benzyl chloride and triethylamine. Both methods involve the use of a strong base, which facilitates the formation of the quaternary ammonium salt. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
Produktname |
1-Benzyl-4-(ethoxycarbonyl)pyridinium |
|---|---|
Molekularformel |
C15H16NO2+ |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
ethyl 1-benzylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1 |
InChI-Schlüssel |
BPQZOONRXJQWEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)




![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)



![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)